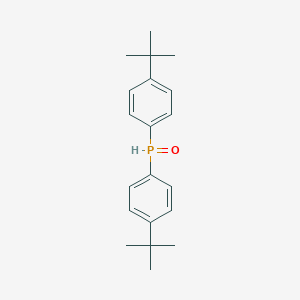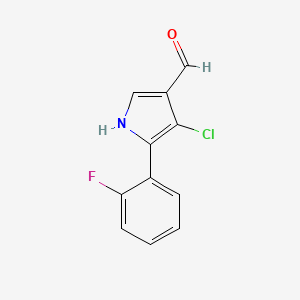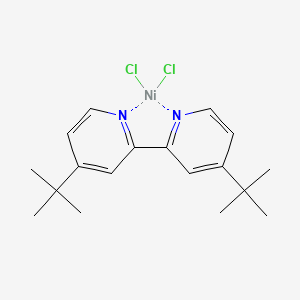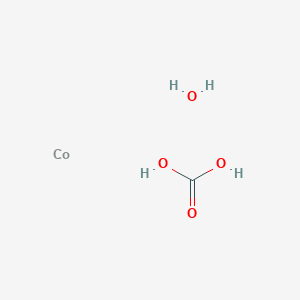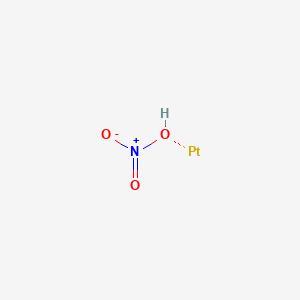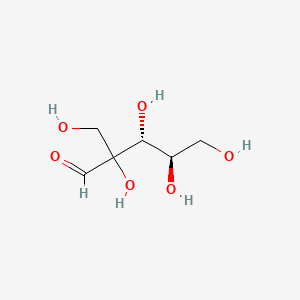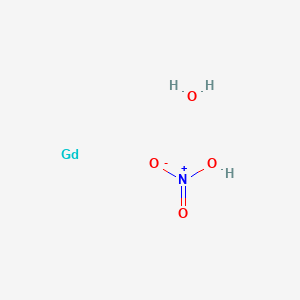
Gadolinium trinitrate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium trinitrate hydrate is a chemical compound with the molecular formula Gd(NO₃)₃·xH₂O. It is a highly water-soluble crystalline oxidizing agent extensively used in various scientific and industrial applications. The compound is known for its role as a precursor in the preparation of other gadolinium compounds and its use in specialized glasses and ceramics .
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium trinitrate hydrate can be synthesized by reacting gadolinium oxide (Gd₂O₃) with nitric acid (HNO₃). The reaction typically involves dissolving gadolinium oxide in concentrated nitric acid, followed by crystallization to obtain the hydrated form of gadolinium trinitrate. The reaction can be represented as follows: [ \text{Gd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Gd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield. The resulting product is then subjected to purification steps, including recrystallization and drying, to obtain the desired hydrated form .
Types of Reactions:
Oxidation: this compound acts as an oxidizing agent in various chemical reactions. It can oxidize organic and inorganic substrates, leading to the formation of corresponding oxidized products.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions, resulting in the formation of gadolinium compounds with lower oxidation states.
Substitution: The compound can participate in substitution reactions where the nitrate groups are replaced by other ligands, forming new gadolinium complexes.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates, reducing agents, and catalysts. Conditions typically involve elevated temperatures and controlled environments to facilitate the reaction.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions to achieve reduction.
Substitution Reactions: Ligands such as phosphates, sulfates, or organic ligands are used in substitution reactions, often in the presence of solvents and catalysts.
Major Products Formed:
Oxidation: Formation of oxidized organic or inorganic products.
Reduction: Formation of gadolinium compounds with lower oxidation states.
Substitution: Formation of new gadolinium complexes with different ligands
科学研究应用
Gadolinium trinitrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gadolinium-based compounds, including gadolinium oxide nanoparticles, which are utilized in catalysis and material science.
Biology: The compound is employed in the preparation of luminescent lanthanide nanoparticles for biosensing and imaging applications.
Medicine: this compound is a key component in the production of gadolinium-based contrast agents used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures.
Industry: It is used in the production of specialized glasses and ceramics, as well as in heavy water nuclear reactors due to its neutron-absorbing properties
作用机制
The mechanism of action of gadolinium trinitrate hydrate primarily involves its role as an oxidizing agent. The compound can donate oxygen atoms to substrates, facilitating oxidation reactions. In biological applications, gadolinium-based compounds, including those derived from this compound, interact with molecular targets such as proteins and nucleic acids, enhancing imaging contrast in MRI by altering the relaxation times of water protons in tissues .
相似化合物的比较
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O): Similar in composition but with a different hydration state, used in similar applications.
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O): Another lanthanide nitrate with similar properties and applications.
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O): Used in similar contexts but with different specific properties due to the different lanthanide element.
Uniqueness: Gadolinium trinitrate hydrate is unique due to its specific applications in MRI contrast agents and its role in neutron absorption in nuclear reactors. Its high solubility and oxidizing properties make it particularly valuable in various scientific and industrial processes .
属性
IUPAC Name |
gadolinium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHITNFMYQXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Gd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19598-90-4 |
Source


|
| Record name | Gadolinium nitrate hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19598-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
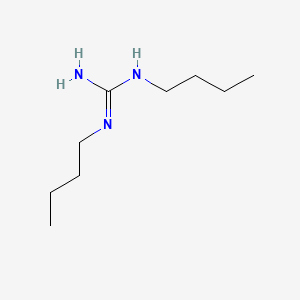
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)
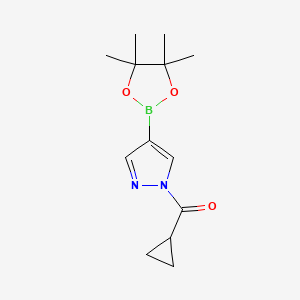
![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)
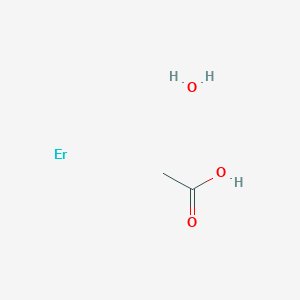
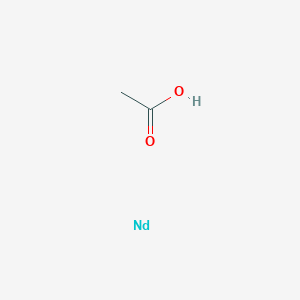
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)
![(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B8181625.png)
